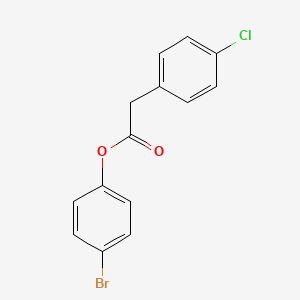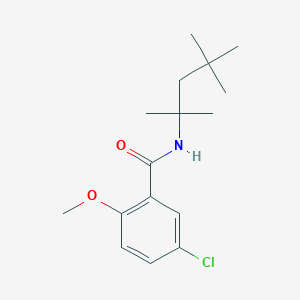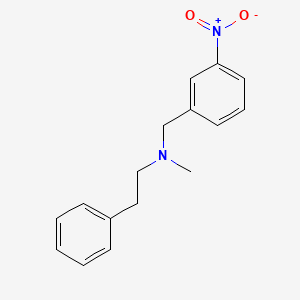
N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine, also known as NBOMe, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. NBOMe belongs to the phenethylamine family and is structurally similar to other psychedelic compounds such as LSD and mescaline. However, NBOMe has a unique chemical structure that makes it a promising candidate for scientific research.
作用机制
The mechanism of action of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine involves its interaction with serotonin receptors in the brain. Specifically, N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine has been found to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This binding leads to a cascade of biochemical and physiological effects that can alter the function of the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine are complex and not fully understood. However, research has shown that the compound can cause changes in brain activity, including alterations in mood, perception, and cognition. N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine has also been found to have effects on the cardiovascular system, including changes in heart rate and blood pressure.
实验室实验的优点和局限性
One of the advantages of using N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine in scientific research is its unique chemical structure, which makes it a valuable tool for studying the brain and its functions. However, there are also limitations to using N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine in lab experiments. For example, the compound is highly potent and can be dangerous if not handled properly. Additionally, the effects of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine on the brain and body are not fully understood, which can make it difficult to interpret research findings.
未来方向
There are several future directions for research on N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine. One area of interest is the development of new compounds that are structurally similar to N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine but with different properties. This could lead to the discovery of new drugs that have therapeutic potential. Another area of research is the study of the long-term effects of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine on the brain and body. This could help to better understand the risks associated with the use of the compound and inform public health policies. Finally, research on the potential applications of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine in the treatment of mental health disorders is an exciting area of research that could lead to new therapeutic options for patients.
合成方法
The synthesis of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine involves the reaction of 2-phenylethylamine with 3-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then methylated using a methylating agent such as dimethyl sulfate. The synthesis of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine is a complex process that requires careful attention to detail and safety precautions.
科学研究应用
N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine has been found to have a range of potential applications in scientific research. One of the most promising areas of research is the study of the compound's mechanism of action and its effects on the brain. N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine has been shown to interact with serotonin receptors in the brain, which are involved in mood regulation and other important physiological processes. This makes N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine a valuable tool for studying the brain and its functions.
属性
IUPAC Name |
N-methyl-N-[(3-nitrophenyl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17(11-10-14-6-3-2-4-7-14)13-15-8-5-9-16(12-15)18(19)20/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPNEVQVPHJIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422643 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

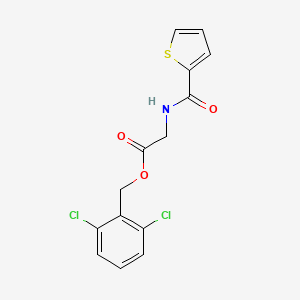
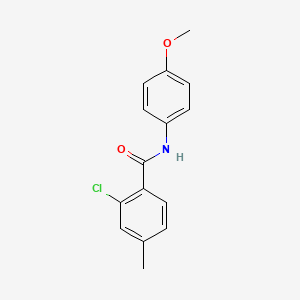
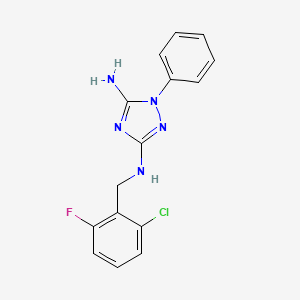
![2,3-dichloro-4-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5699165.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5699168.png)
![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)

![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)
